2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone
Overview
Description
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone, also known as MTZP, is a heterocyclic compound that has shown potential in various scientific research fields. MTZP is a derivative of phthalazine and thiazole, which are known for their biological activities. The unique structure of MTZP has made it a promising candidate for drug development and other scientific applications.
Scientific Research Applications
Antimicrobial Activity
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone derivatives have been investigated for their antimicrobial properties. Studies show these compounds exhibit significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans and Candida parapsilosis. Notably, derivatives with a 1,3,4-thiadiazole ring tend to demonstrate higher antimicrobial efficacy, particularly against B. subtilis and fungi (Önkol et al., 2008).
Antifungal Agents
Certain polysubstituted phthalazinone derivatives, including 2-methyl variants, have shown remarkable antifungal activities. These are particularly effective against pathogenic yeasts and filamentous fungi. The antifungal potential of these compounds makes them valuable for developing new antifungal agents (Derita et al., 2013).
Anticancer Activity
Phthalazinone derivatives, including 2-methyl-4-(5-thiazolyl) variants, are being explored for their potential anticancer activities. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, suggesting a potential application in cancer therapy (Rayes et al., 2019).
Diabetes and Hypolipidemic Agents
Research has also focused on the use of phthalazinone derivatives in treating diabetes and managing lipid levels. These compounds have demonstrated effectiveness in lowering plasma glucose and triglyceride levels in diabetic models, highlighting their potential as antidiabetic and hypolipidemic agents (Madhavan et al., 2001).
Material Science Applications
In the field of material science, 2-methyl-4-(5-thiazolyl)-1(2H)-phthalazinone derivatives are used in the synthesis of polymers and dyes. These applications exploit the chemical properties of phthalazinone derivatives to enhance the solubility, thermal stability, and crystallinity of polymers (Lu et al., 2004).
Phosphodiesterase Inhibitors
Some phthalazinone derivatives, including 2-methyl variants, have shown potential as phosphodiesterase (PDE4) inhibitors. This suggests possible applications in treating inflammatory conditions and other diseases where PDE4 plays a role (Van der Mey et al., 2002).
properties
IUPAC Name |
2-methyl-4-(1,3-thiazol-5-yl)phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-15-12(16)9-5-3-2-4-8(9)11(14-15)10-6-13-7-17-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHISOZRMVLEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CN=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160169 | |
Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
CAS RN |
137382-10-6 | |
Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137382106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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